(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid
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Overview
Description
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of ethoxy, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The iodo substituent can be reduced to a hydrogen atom, yielding a deiodinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or palladium on carbon (Pd/C) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation would produce a phenol derivative .
Scientific Research Applications
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.
Mechanism of Action
The mechanism of action
Properties
Molecular Formula |
C8H9BFIO3 |
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Molecular Weight |
309.87 g/mol |
IUPAC Name |
(3-ethoxy-2-fluoro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFIO3/c1-2-14-7-4-5(11)3-6(8(7)10)9(12)13/h3-4,12-13H,2H2,1H3 |
InChI Key |
RSYSQDAHHXRDIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)I)(O)O |
Origin of Product |
United States |
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